Sulfentrazone
Overview
Description
Sulfentrazone is an organic compound used as a broad-spectrum herbicide . It is primarily absorbed by the roots of the plant following soil applications . The product name is SULFENTRAZONE and it is used for R&D purposes .
Molecular Structure Analysis
Sulfentrazone has the molecular formula C11H10Cl2F2N4O3S . It is also known as N- [2,4-dichloro-5- [4- (difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-phenyl]methanesulfonamide .Chemical Reactions Analysis
Sulfentrazone undergoes degradation through basic hydrolysis . The peak of SUL showed a Purity Angle of 0.186 and a Purity Threshold of 0.361 in the presence of the degradation product obtained by basic hydrolysis .Scientific Research Applications
Weed Control in Flue-Cured Tobacco
- Application Summary : Sulfentrazone is used for weed control in flue-cured tobacco. It is effective against a variety of weeds including yellow nutsedge, morningglory, pigweed, and crabgrass .
- Methods of Application : Sulfentrazone can be applied pretransplant, soil-surface treatment (PRE-T), or preplant incorporated treatment (PPI). The effectiveness of the application can be influenced by soil moisture at and immediately following transplanting .
- Results : Weed control from sulfentrazone ranged from 50 to 100% for yellow nutsedge, 17 to 100% for morningglory, 75 to 100% for pigweed, and 64 to 85% for crabgrass. No yield differences were observed .
Cranberry Cultivation
- Application Summary : Sulfentrazone is used in cranberry cultivation. It is a selective, soil-applied, pre-emergent herbicide labeled for control of various weeds .
- Methods of Application : Sulfentrazone can be applied via chemigation or boom application. The application volume can vary, simulating either chemigation (3,740 L ha −1) or boom application (190 L ha −1 alone or followed by 0.25 cm water wash-off) .
- Results : The study confirmed the safety of chemigated sulfentrazone at the high rate with no yield reduction, regardless of crop stage at application .
Tolerance in Snap Bean Cultivation
- Methods of Application : A genome-wide association mapping study was conducted using field-collected data on a snap bean diversity panel . Response to a preemergence application of sulfentrazone was measured using plant population density and shoot biomass variables .
- Results : High levels of crop tolerance were found in several entries including Bush Romano 71, Navarro, and Flamata . Snap bean tolerance to sulfentrazone is associated with multiple genomic regions, indicating the trait is likely a non-target site resistance (NTSR) .
Crop Safety and Efficacy in Cabbage and Broccoli
- Application Summary : Sulfentrazone is used in transplanted cabbage and broccoli for weed control .
- Methods of Application : Treatments included oxyfluorfen applied pretransplant (PRE-T), sulfentrazone applied at 116 or 233 g ha −1 PRE-T, and S -metolachlor applied immediately after transplanting (POST-T) followed by oxyfluorfen applied postemergence (POST) 14 days after planting (DAP) .
- Results : All treatments resulted in significantly increased cabbage yield and broccoli and cabbage head sizes relative to the nontreated controls . No yield difference was noted between herbicide treatments and the nontreated check in New York .
Bioavailability in Soil Affected by Biochar
- Application Summary : The bioavailability of Sulfentrazone in soil can be affected by the amendment with biochars . This study investigated the effect of two willow (Salix spp.) biochars, produced using either fast- or slow-pyrolysis, on the bioavailability of Sulfentrazone in soil .
- Methods of Application : Five rates (0%, 1%, 2%, 3%, and 4%; w/w) of each biochar were used, along with varying rates of Sulfentrazone (0–3.2 µg ai kg −1) and sulfentrazone (0–200 µg ai kg −1), followed by a sugar beet bioassay .
- Results : The fast-pyrolysis biochar had minimal effect, while the slow-pyrolysis biochar decreased the bioavailability of both herbicides . Increased anionic herbicide adsorption associated with greater surface area of the slow-pyrolysis biochar is considered to be the primary mechanism responsible for reducing herbicide bioavailability with this biochar .
Persistence in Dry Soil
- Application Summary : Sulfentrazone has been found to persist in dry soil, particularly in sugarcane crop areas . The herbicide persistence in the soil must be high especially because of applications during the dry season of the year, after sugarcane harvest .
- Methods of Application : A study was conducted to estimate the Sulfentrazone persistence and dissipation in dry soil using a bioindicator . The Sulfentrazone dose applied was 800 g ha-1 .
- Results : The Sulfentrazone phytotoxic activity was identified up to 182 days after application, and its average dissipation rate was 2.15 g ha-1 day-1, with half-life higher than 182 days .
Safety And Hazards
Future Directions
Sulfentrazone is being considered for use in new delivery systems for more efficient weed control . Research is also being conducted on using Crotalaria juncea L. for the remediation of Sulfentrazone-contaminated soil . Furthermore, the herbicide is being studied for its effects on the soil bacterial community structure .
properties
IUPAC Name |
N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2N4O3S/c1-5-16-19(11(20)18(5)10(14)15)9-4-8(17-23(2,21)22)6(12)3-7(9)13/h3-4,10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORLZFUTLGXMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)NS(=O)(=O)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032645 | |
Record name | Sulfentrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [Merck Index] Colorless solid; [MSDSonline], Solid | |
Record name | Sulfentrazone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7259 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Sulfentrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 110 mg/l (pH 6) at 25 °C; 780 mg/l (pH 7) at 25 °C; 16000 mg/l (pH 7.5) at 25 °C | |
Record name | SULFENTRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 g/ml @ 20 °C | |
Record name | SULFENTRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.75X10-10 mm Hg @ 25 °C | |
Record name | SULFENTRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mode of action: Herbicide absorbed by the roots & foliage, with translocation primarily in the apoplasm, & limited movement in the phloem. Acts through the inhibition of protoporphyrinogen oxidase in the chlorophyll biosynthesis pathway, leading to the subsequent build-up of toxic intermediates. | |
Record name | SULFENTRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sulfentrazone | |
Color/Form |
Tan solid | |
CAS RN |
122836-35-5 | |
Record name | Sulfentrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122836-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfentrazone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122836355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfentrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFENTRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TY7WT1599 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SULFENTRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfentrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121-123 °C, 121 - 123 °C | |
Record name | SULFENTRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfentrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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